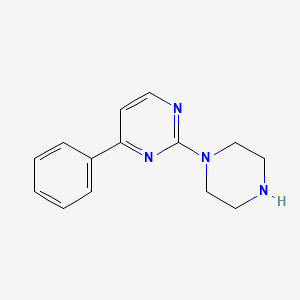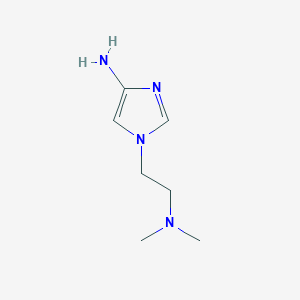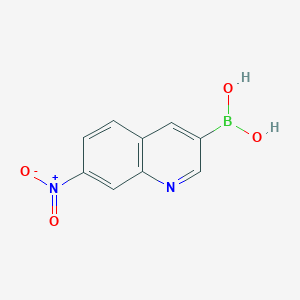
(7-Nitroquinolin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Nitroquinolin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring, which is further substituted with a nitro group at the 7th position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitroquinolin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative. The quinoline precursor is first halogenated, followed by the coupling reaction with a boronic acid reagent under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-quality reagents to minimize impurities.
化学反应分析
Types of Reactions: (7-Nitroquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
(7-Nitroquinolin-3-yl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (7-Nitroquinolin-3-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a reversible covalent inhibitor . The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets, influencing various biochemical pathways.
相似化合物的比较
- Phenylboronic acid
- 4-Nitrophenylboronic acid
- 2-Quinolylboronic acid
Comparison: (7-Nitroquinolin-3-yl)boronic acid is unique due to the presence of both a nitro group and a quinoline ring, which impart distinct chemical and physical properties. Compared to phenylboronic acid and 4-nitrophenylboronic acid, it offers enhanced reactivity and specificity in certain reactions. The quinoline ring also provides additional sites for functionalization, making it more versatile in synthetic applications .
属性
分子式 |
C9H7BN2O4 |
|---|---|
分子量 |
217.98 g/mol |
IUPAC 名称 |
(7-nitroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BN2O4/c13-10(14)7-3-6-1-2-8(12(15)16)4-9(6)11-5-7/h1-5,13-14H |
InChI 键 |
MQMPMCHDJJBHGM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


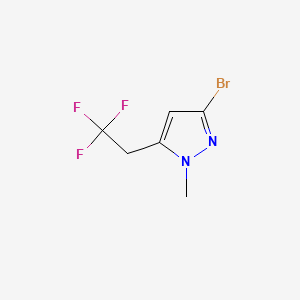
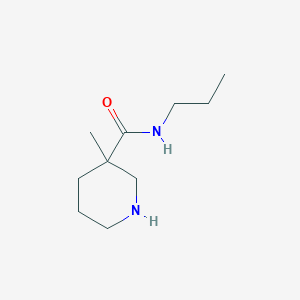
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
![Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478107.png)
![{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)
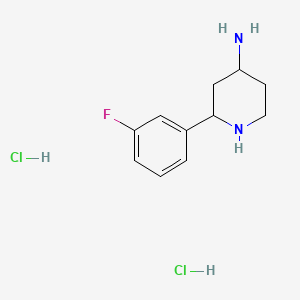
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B13478128.png)

![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
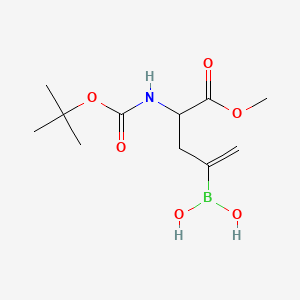
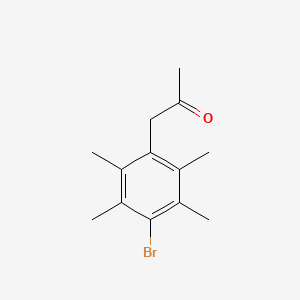
![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)
